molecular formula C8H7FO2 B1647263 1-(2-Fluorophenyl)-2-hydroxyethanone

1-(2-Fluorophenyl)-2-hydroxyethanone

Cat. No.: B1647263
M. Wt: 154.14 g/mol
InChI Key: SBOHDDBYYFDPES-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-2-hydroxyethanone (CAS 218771-68-7) is a fluorinated aromatic α-hydroxy ketone with the molecular formula C8H7FO2 and a molecular weight of 154.14 g/mol . This compound serves as a versatile synthetic intermediate in organic and medicinal chemistry research. A prominent application, detailed in a 2024 study, is its role as a key precursor in the development of a safer synthetic route for 5,5-bis(4-fluorophenyl)imidazolidine-2,4-dione, a fluorinated derivative of the antiseizure drug phenytoin . In this context, it is synthesized via a vitamin B1-catalyzed benzoin condensation, demonstrating its utility in constructing complex, biologically relevant molecules while avoiding highly toxic reagents . Researchers value this compound for incorporating both a fluorine atom and a hydroxymethyl ketone moiety, which can be crucial for modulating the physicochemical properties of target molecules and for further functionalization. The compound requires storage in an inert atmosphere at 2-8°C to ensure stability . Handling should follow strict safety protocols, including the use of personal protective equipment and ensuring adequate ventilation, as it may cause skin and eye irritation . This product is intended for laboratory research and development purposes only and is not classified as a drug or medicinal product.

Properties

Molecular Formula

C8H7FO2

Molecular Weight

154.14 g/mol

IUPAC Name

1-(2-fluorophenyl)-2-hydroxyethanone

InChI

InChI=1S/C8H7FO2/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,10H,5H2

InChI Key

SBOHDDBYYFDPES-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)CO)F

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CO)F

Origin of Product

United States

Comparison with Similar Compounds

Positional Fluorine Isomers

The positional isomers of 1-(2-fluorophenyl)-2-hydroxyethanone differ in the fluorine substitution pattern on the phenyl ring. Key isomers include:

Compound Name Fluorine Position Physical State Melting Point (°C) Yield (%) Key Properties
This compound Ortho Yellow oily liquid N/A 62 Higher polarity due to intramolecular H-bonding
1-(3-Fluorophenyl)-2-hydroxyethanone Meta Yellow solid 67–70 68 Crystalline structure; stable under acidic conditions
1-(4-Fluorophenyl)-2-hydroxyethanone Para Solid (data limited) N/A N/A Lower reactivity in substitution reactions
  • Ortho vs. Meta : The ortho isomer exhibits stronger intramolecular hydrogen bonding between the hydroxyl and fluorine groups, reducing its melting point compared to the meta isomer .

Comparison with Functional Group Variants

Halogen-Substituted Derivatives

Replacing the hydroxyl group with halogens like chlorine or bromine alters reactivity and applications:

Compound Name Substituent Key Properties Applications
2-Bromo-1-(2-fluorophenyl)ethanone Br (instead of OH) Highly reactive in nucleophilic substitutions Intermediate in pharmaceuticals
1-(2-Amino-5-fluorophenyl)-2-chloroethanone Cl, NH₂ Toxic; requires stringent handling Potential agrochemical precursor
This compound OH Moderate reactivity; H-bond donor Corrosion inhibition studies
  • Brominated Derivatives : Bromine’s larger atomic size increases steric hindrance, making these compounds more reactive in cross-coupling reactions .
  • Chlorinated Derivatives : Chlorine’s electronegativity enhances electrophilicity but introduces toxicity risks .

Comparison with Heterocyclic Analogues

Furyl-Substituted Compounds

Replacing the fluorophenyl group with a heterocycle like furan modifies electronic and solubility properties:

Compound Name Structure Key Properties Applications
1-(2-Furyl)-2-hydroxyethanone Furan ring High polarity; water-soluble Flavor/fragrance industry
This compound Fluorophenyl ring Lipophilic; UV stability Materials science
  • Furan Derivatives : The oxygen atom in the furan ring increases polarity, enhancing solubility in aqueous media but reducing thermal stability .
  • Fluorophenyl Derivatives : Fluorine’s inductive effect stabilizes the aromatic ring, improving UV resistance .

Comparison with Multi-Substituted Derivatives

Difluorinated and Bifunctional Compounds

Adding multiple substituents introduces synergistic effects:

Compound Name Substituents Key Properties
1-(3-Fluorophenyl)-2-(4-fluorophenyl)ethanone Dual fluorophenyl Enhanced lipophilicity; potential bioactivity
1-(2,4-Dihydroxyphenyl)-2-fluoroethanone Dual hydroxyl Strong antioxidant activity
  • Dual Fluorophenyl : Increased fluorination improves membrane permeability in biological systems .
  • Dual Hydroxyl : Additional hydroxyl groups enhance chelation capacity, useful in antioxidant applications .

Corrosion Inhibition

  • 1-(2-Benzoylphenyl)-2-hydroxyethanone: Tested as a corrosion inhibitor but showed low efficacy in sulfuric acid .
  • This compound: Not directly tested, but fluorine’s electron-withdrawing nature may enhance adsorption on metal surfaces compared to benzoyl derivatives .

Preparation Methods

Reaction Conditions and Optimization

The process involves suspending immobilized microbial cells in a tris(hydroxymethyl)aminomethane (Tris) buffer (pH 7.5) containing 4% D-glucose as a co-substrate. Activation of the cells precedes the addition of 1-(2-fluorophenyl)ethanone (6 mM) at 35°C for 36 hours. Remarkably, the immobilized beads retain activity for up to 27 days through repeated filtration and resuspension cycles, enabling large-scale production without significant loss of enantiomeric excess (ee).

Mechanistic Insights

The reductase enzymes within C. laurentii facilitate hydride transfer from nicotinamide adenine dinucleotide phosphate (NADPH) to the ketone substrate, preferentially generating the (S)-enantiomer. The ortho-fluorine substituent minimally sterically hinders the active site, allowing efficient binding and turnover.

Table 1: Enzymatic Reduction Conditions

Parameter Detail
Substrate 1-(2-Fluorophenyl)ethanone
Biocatalyst Candida laurentii EBK-19 (immobilized)
Solvent Tris buffer (pH 7.5)
Temperature 35°C
Time 36 hours
Yield 74%
Enantiomeric Excess (ee) >99% (S)

Asymmetric Hydrogenation Using Chiral Iridium Catalysts

Transition-metal-catalyzed asymmetric hydrogenation offers a robust alternative for synthesizing enantiomerically pure alcohols. A high-performance iridium-based system has been developed for the reduction of 1-(2-fluorophenyl)ethanone to this compound with 99% ee.

Catalytic System and Procedure

The catalyst is prepared in situ by combining bis(1,5-cyclooctadiene)diiridium(I) dichloride $$[\text{Ir(COD)Cl}]_2$$ (0.005 mmol) with a phosphine-oxazoline ligand (L6, 0.011 mmol) in isopropyl alcohol. The reaction proceeds under 20 atm hydrogen pressure at 20°C for 12 hours, with lithium tert-butoxide (1 mol%) enhancing catalytic activity. Purification via silica gel chromatography yields the product in near-quantitative yield.

Stereochemical Control

The chiral ligand L6 induces a well-defined coordination environment around iridium, enabling face-selective adsorption of the ketone substrate. The fluorine atom’s electron-withdrawing effect polarizes the carbonyl group, accelerating hydride transfer from the iridium-hydride intermediate.

Table 2: Asymmetric Hydrogenation Conditions

Parameter Detail
Catalyst $$[\text{Ir(COD)Cl}]_2$$/L6
Base Lithium tert-butoxide
Solvent Isopropyl alcohol
Hydrogen Pressure 20 atm
Temperature 20°C
Time 12 hours
Enantiomeric Excess (ee) 99% (S)

Oxidative Cleavage of Styrenes Using Iodine and TBHP

A metal-free oxidative approach leverages iodine and tert-butyl hydroperoxide (TBHP) to convert 2-fluorostyrene derivatives directly into this compound. This method avoids transition metals, making it advantageous for applications requiring low metal residues.

Reaction Protocol

A mixture of 2-fluorostyrene (1.0 mmol), iodine (1.0 mmol), and TBHP (4.0 mmol) in dimethyl sulfoxide (DMSO) is stirred at room temperature until substrate consumption (monitored by TLC). Workup involves extraction with ethyl acetate, washing with sodium thiosulfate to remove residual iodine, and column chromatography to isolate the product in 62% yield.

Mechanistic Pathway

Iodine activates the carbon-carbon double bond, forming an iodonium intermediate. Nucleophilic attack by water generates a diol, which undergoes TBHP-mediated oxidation to the α-hydroxy ketone. The fluorine atom’s inductive effect stabilizes the transition state during oxidation.

Table 3: Oxidative Cleavage Conditions

Parameter Detail
Substrate 2-Fluorostyrene
Oxidizing Agents Iodine, TBHP
Solvent Dimethyl sulfoxide (DMSO)
Temperature Room temperature
Time Reaction-dependent (TLC monitoring)
Yield 62%

Comparative Analysis of Synthetic Methods

Table 4: Method Comparison

Method Yield ee Catalytic System Scalability Environmental Impact
Enzymatic Reduction 74% >99% (S) Microbial cells High Low (aqueous buffer)
Asymmetric Hydrogenation >90% 99% (S) Iridium/phosphine-ligand Moderate Moderate (metal use)
Oxidative Cleavage 62% N/A Iodine/TBHP Low High (DMSO waste)
  • Enzymatic Reduction : Ideal for large-scale production due to catalyst recyclability and mild conditions, though substrate scope may be limited by enzyme specificity.
  • Asymmetric Hydrogenation : Delivers exceptional enantioselectivity but requires high-pressure equipment and precious-metal catalysts.
  • Oxidative Cleavage : Metal-free and operationally simple but suffers from moderate yields and hazardous solvent use.

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H/¹³C NMR resolves the fluorophenyl environment (δ 7.2–7.8 ppm for aromatic protons) and hydroxy group (δ 4.8–5.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (154.14 g/mol) and fragmentation patterns .
  • X-ray Crystallography : SHELX software refines crystal structures, identifying bond angles and intermolecular interactions (e.g., hydrogen bonding at the hydroxyl group) .

How does the compound’s stability vary under different pH and temperature conditions?

Q. Basic Research Focus

  • Thermal Stability : Decomposition occurs >150°C; differential scanning calorimetry (DSC) profiles show endothermic peaks at 120–140°C .
  • pH Sensitivity : The hydroxyl group undergoes keto-enol tautomerism, with enol form dominance in acidic conditions (pH < 4). Stability studies via HPLC monitor degradation products .

What advanced strategies resolve contradictions in spectroscopic data, such as conflicting NMR assignments?

Q. Advanced Research Focus

  • 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon couplings to resolve overlapping signals in fluorinated aromatic systems .
  • Comparative Analysis : Synthesize structural analogs (e.g., 1-(4-Fluorophenyl)-2-hydroxyethanone) to benchmark spectral patterns .

How can computational modeling predict the compound’s reactivity with biomolecular targets?

Q. Advanced Research Focus

  • Molecular Docking : Software like AutoDock Vina evaluates binding affinities to enzymes (e.g., cytochrome P450), guided by the fluorophenyl group’s electronegativity and steric effects .
  • DFT Calculations : Predict reaction pathways for nucleophilic attacks at the ketone group, validated by experimental kinetic data .

What crystallographic challenges arise in resolving the compound’s structure, and how are they addressed?

Q. Advanced Research Focus

  • Twinned Crystals : SHELXL’s twin refinement module handles pseudo-merohedral twinning by optimizing HKLF 5 datasets .
  • Disorder Modeling : Fluorine atoms may exhibit positional disorder; PART instructions in SHELXL refine occupancy ratios .

How do fluorinated analogs (e.g., difluorophenyl derivatives) influence the compound’s biological activity?

Q. Advanced Research Focus

  • Lipophilicity Studies : LogP values increase with additional fluorine atoms (e.g., 1-(2,4-Difluorophenyl)-2-hydroxyethanone, LogP = 1.8 vs. 1.5 for mono-fluorinated analogs), enhancing membrane permeability .
  • Enzyme Inhibition : Fluorine’s electron-withdrawing effect alters binding kinetics in assays with acetylcholinesterase or kinases .

What methodologies validate synthetic intermediates when conflicting chromatographic data occurs?

Q. Advanced Research Focus

  • LC-MS/MS : Fragmentation patterns distinguish isomers (e.g., ortho vs. para fluorophenyl derivatives) .
  • Isotopic Labeling : ¹⁸O-labeling tracks hydroxyl group incorporation during synthesis, resolving ambiguities in MS/MS spectra .

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